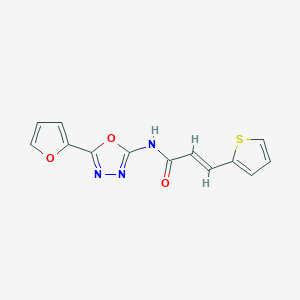
(E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of oxadiazole, which is a heterocyclic compound that has been extensively studied for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of (E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis in cancer cells. Its antimicrobial activity may be due to its ability to disrupt the cell membrane of microorganisms. Its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and microorganisms. It has also been shown to reduce inflammation in animal models. In addition, it has been shown to have low toxicity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide in lab experiments include its potential as a fluorescent probe and its low toxicity. However, its limitations include its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of (E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other scientific research fields. In addition, future studies may focus on the development of derivatives of this compound with improved properties.
Synthesemethoden
The synthesis of (E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be achieved through a multi-step process. The first step involves the synthesis of 5-amino-1,3,4-oxadiazole-2-thiol, which is then reacted with furan-2-carbaldehyde to produce 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thioacetamide. This compound is then reacted with ethyl bromoacetate to produce ethyl 2-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thioacetate. The final step involves the reaction of this compound with thiophene-2-carboxylic acid to produce (E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide.
Wissenschaftliche Forschungsanwendungen
(E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide has potential applications in various scientific research fields. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. It has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. In addition, it has been studied for its potential as a photosensitizer in photodynamic therapy.
Eigenschaften
IUPAC Name |
(E)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c17-11(6-5-9-3-2-8-20-9)14-13-16-15-12(19-13)10-4-1-7-18-10/h1-8H,(H,14,16,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERLXHSHZXTKET-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2445808.png)
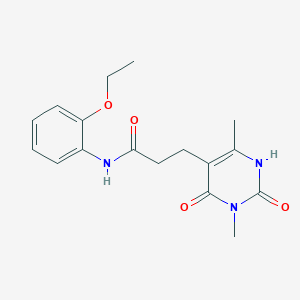
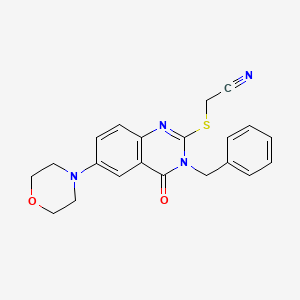
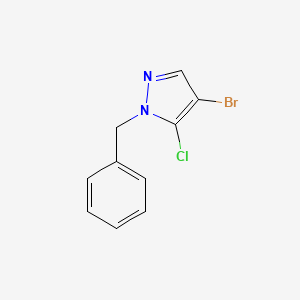
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2445812.png)
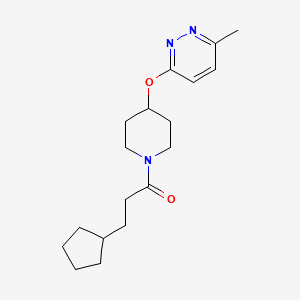
![9-(4-butylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2445815.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2445817.png)
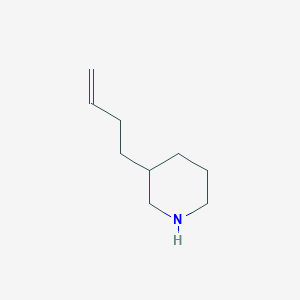
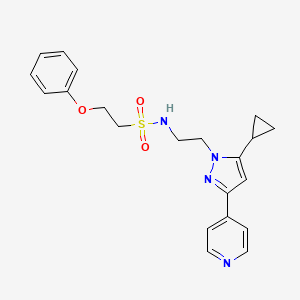
![[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2445821.png)
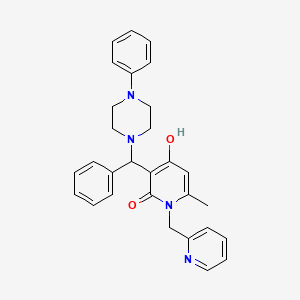
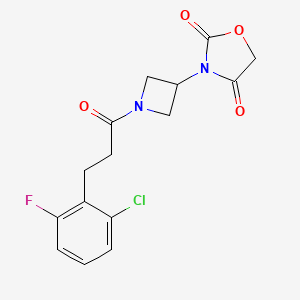
![N-({4-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2445828.png)